ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Brand Name: Vulcanchem
CAS No.: 866015-10-3
VCID: VC7749511
InChI: InChI=1S/C27H25N3O6S/c1-3-36-27(34)28-12-11-20-22(15-28)37-25-23(20)24(32)30(19-7-5-4-6-8-19)26(33)29(25)14-18-13-17(16-31)9-10-21(18)35-2/h4-10,13,16H,3,11-12,14-15H2,1-2H3
SMILES: CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C=O)OC)C5=CC=CC=C5
Molecular Formula: C27H25N3O6S
Molecular Weight: 519.57

ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

CAS No.: 866015-10-3

Cat. No.: VC7749511

Molecular Formula: C27H25N3O6S

Molecular Weight: 519.57

* For research use only. Not for human or veterinary use.

ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate - 866015-10-3

Specification

CAS No. 866015-10-3
Molecular Formula C27H25N3O6S
Molecular Weight 519.57
IUPAC Name ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Standard InChI InChI=1S/C27H25N3O6S/c1-3-36-27(34)28-12-11-20-22(15-28)37-25-23(20)24(32)30(19-7-5-4-6-8-19)26(33)29(25)14-18-13-17(16-31)9-10-21(18)35-2/h4-10,13,16H,3,11-12,14-15H2,1-2H3
Standard InChI Key UQPVFOPISYGNAG-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C=O)OC)C5=CC=CC=C5

Introduction

Key Features

  • Molecular Framework: The compound integrates sulfur (from the thiazole ring), nitrogen (triazole), and oxygen functionalities, making it versatile for hydrogen bonding and other interactions.

  • Functional Groups: The presence of formyl (-CHO), methoxy (-OCH₃), and ester groups enhances its reactivity in further chemical modifications.

Potential Characteristics

  • Planarity: The conjugated system suggests partial planarity, which could influence its electronic properties.

  • Hydrogen Bonding: Likely to form intramolecular or intermolecular hydrogen bonds due to the presence of carbonyl and amine groups.

  • Solubility: Likely soluble in polar organic solvents like DMSO or DMF due to its polar groups.

Synthesis Pathway

Although specific synthesis data for this compound is not available in the provided sources, its structure suggests it may be synthesized via multistep reactions involving:

  • Cyclization Reactions: Formation of the tricyclic core through condensation reactions of precursors like thiourea, aromatic aldehydes, and β-keto esters.

  • Functionalization: Introduction of the formyl and methoxybenzene substituents via electrophilic aromatic substitution or similar methods.

  • Esterification: Addition of the ethyl ester group through esterification or transesterification reactions.

Example Reaction Scheme

A plausible synthesis could involve:

  • Starting with a thiazole derivative as the base framework.

  • Adding triazole functionality via cyclocondensation with hydrazine derivatives.

  • Functionalizing the aromatic ring with methoxy and formyl groups using Friedel-Crafts acylation.

Medicinal Chemistry

Compounds with similar frameworks have been explored for:

  • Antimicrobial Activity: The thiazole and triazole rings are known pharmacophores for antibacterial and antifungal agents.

  • Anticancer Potential: The electron-rich aromatic systems can interact with DNA or enzymes involved in cancer pathways.

  • Enzyme Inhibition: Such compounds may act as inhibitors for enzymes like kinases or proteases due to their heterocyclic nature.

Synthetic Organic Chemistry

  • Intermediate for Complex Molecules: It could serve as a precursor for synthesizing more complex heterocycles.

  • Catalysis: Its sulfur and nitrogen atoms may coordinate with metals, making it useful in organometallic catalysis.

Comparison with Related Compounds

PropertyThis CompoundRelated Compounds
Core StructureTricyclic (thiazole-triazole-pyridine)Bicyclic (e.g., triazolopyrimidines or dihydropyrimidines)
Functional GroupsFormyl, methoxybenzene, esterOften lack simultaneous formyl and methoxy substitutions
ApplicationsPotential antimicrobial, anticancerKnown antimicrobial, enzyme inhibitors
Synthetic ComplexityHigh (multistep synthesis required)Moderate (e.g., Biginelli reaction derivatives)

Further Research Directions

To fully explore the potential of this compound:

  • Conduct computational studies (e.g., DFT) to predict its electronic properties.

  • Evaluate biological activity against bacterial or cancer cell lines.

  • Investigate its stability under various conditions for potential drug formulation.

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